3,5-Dimethyloctan-1-ol
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Overview
Description
3,5-Dimethyloctan-1-ol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a branched octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,5-Dimethyl-6-octen-1-ol: One common method involves the hydrogenation of 3,5-dimethyl-6-octen-1-ol using a palladium on carbon (Pd/C) catalyst under high pressure of hydrogen gas.
Industrial Production Methods: Industrial production often involves the hydrogenation method due to its efficiency and scalability. The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethyloctan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3,5-Dimethyloctanal (aldehyde), 3,5-Dimethyloctanoic acid (carboxylic acid).
Reduction: 3,5-Dimethyloctane.
Substitution: 3,5-Dimethyl-1-chlorooctane.
Scientific Research Applications
Chemistry: 3,5-Dimethyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, it is used as a solvent and reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: While not a drug itself, it is used in the synthesis of pharmaceutical compounds, particularly those with hydrophobic properties .
Industry: In the industrial sector, it is used in the manufacture of surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 3,5-Dimethyloctan-1-ol largely depends on its role in specific reactions. As an alcohol, it can act as a nucleophile in substitution reactions, attacking electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, leading to the formation of aldehydes or acids .
Comparison with Similar Compounds
3,7-Dimethyloctan-1-ol: Similar in structure but differs in the position of methyl groups.
3,5-Dimethylhexan-1-ol: Shorter carbon chain but similar branching.
3,5-Dimethylheptan-1-ol: One carbon less in the chain compared to 3,5-Dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
19781-08-9 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-9(2)8-10(3)6-7-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
DJHNRHOPRVNXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CCO |
Origin of Product |
United States |
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